

A Technical Guide to High-Purity L-Iditol for Researchers

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Compound of Interest

Compound Name: *L-Iditol*

Cat. No.: *B1674375*

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This document provides a comprehensive technical overview of high-purity **L-Iditol**, a rare sugar alcohol, for professionals in research, development, and drug discovery. It outlines commercial sourcing, analytical specifications, relevant biological pathways, and standardized experimental workflows.

L-Iditol (CAS 488-45-9), the L-enantiomer of iditol, is a six-carbon sugar alcohol (polyol) that serves as a valuable stereoisomer for research purposes.^[1] While its D-enantiomer is more common, **L-Iditol**'s unique stereochemistry makes it a critical component in metabolic studies, particularly in understanding enzymatic pathways and as a potential therapeutic agent.^[2] It is a metabolite found in humans and fungi and has been identified in various plants.^{[1][3]}

Commercial Suppliers and Specifications

High-purity **L-Iditol** is essential for reproducible experimental results. Several reputable chemical suppliers provide research-grade **L-Iditol**. The following table summarizes the specifications from prominent vendors to aid in procurement decisions.

Supplier	Product Number	Purity Specification	Analysis Method	Form	Solubility
Sigma-Aldrich	45337	≥98%	Gas Chromatography (GC)	White Solid	Water: 50 mg/mL
TCI America	I0725	>98.0%	High-Performance Liquid Chromatography (HPLC)	White to Almost White Powder/Crystal	Not Specified
Smolecule	SM09438	>98%	Certificate of Analysis (Batch Specific)	Not Specified	Soluble in DMSO
Biosynth	MI04750	High Purity (Specifics not listed)	Not Specified	Not Specified	Not Specified
Simson Pharma	Not Specified	High Purity (Accompanied by Certificate of Analysis)	Certificate of Analysis (Batch Specific)	Not Specified	Not Specified

This data is compiled from publicly available information on supplier websites. Researchers should always consult the lot-specific Certificate of Analysis for the most accurate data.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols and Workflows

Accurate analysis and application of **L-Iditol** require robust and validated methodologies. Below are detailed protocols for common experimental procedures relevant to carbohydrate research.

Protocol 1: Qualitative Analysis of L-Iditol (Molisch's Test)

This test is a general procedure for confirming the presence of carbohydrates.

Objective: To detect the presence of **L-Iditol** in a solution.

Methodology:

- Add 2 mL of the aqueous test solution containing **L-Iditol** to a clean test tube.
- Add 2 drops of Molisch's reagent (α -naphthol dissolved in ethanol).
- Carefully incline the test tube and slowly pour 1-2 mL of concentrated sulfuric acid down the side of the tube to form a layer at the bottom.
- Observe the interface between the two layers. A positive test is indicated by the formation of a purple or violet-colored ring, which confirms the presence of a carbohydrate.^{[7][8]}

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for quantifying the purity of non-volatile compounds like sugar alcohols. This protocol is a general guideline for analyzing **L-Iditol**.

Objective: To determine the purity of an **L-Iditol** sample.

Methodology:

- **Standard Preparation:** Prepare a stock solution of high-purity **L-Iditol** standard in ultrapure water or a suitable mobile phase. Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50 $\mu\text{g/mL}$).^[9]
- **Sample Preparation:** Accurately weigh and dissolve the **L-Iditol** sample in the same solvent used for the standards to a known concentration. Filter the sample through a 0.45- μm membrane filter before injection.^[10]
- **Chromatographic Conditions:**

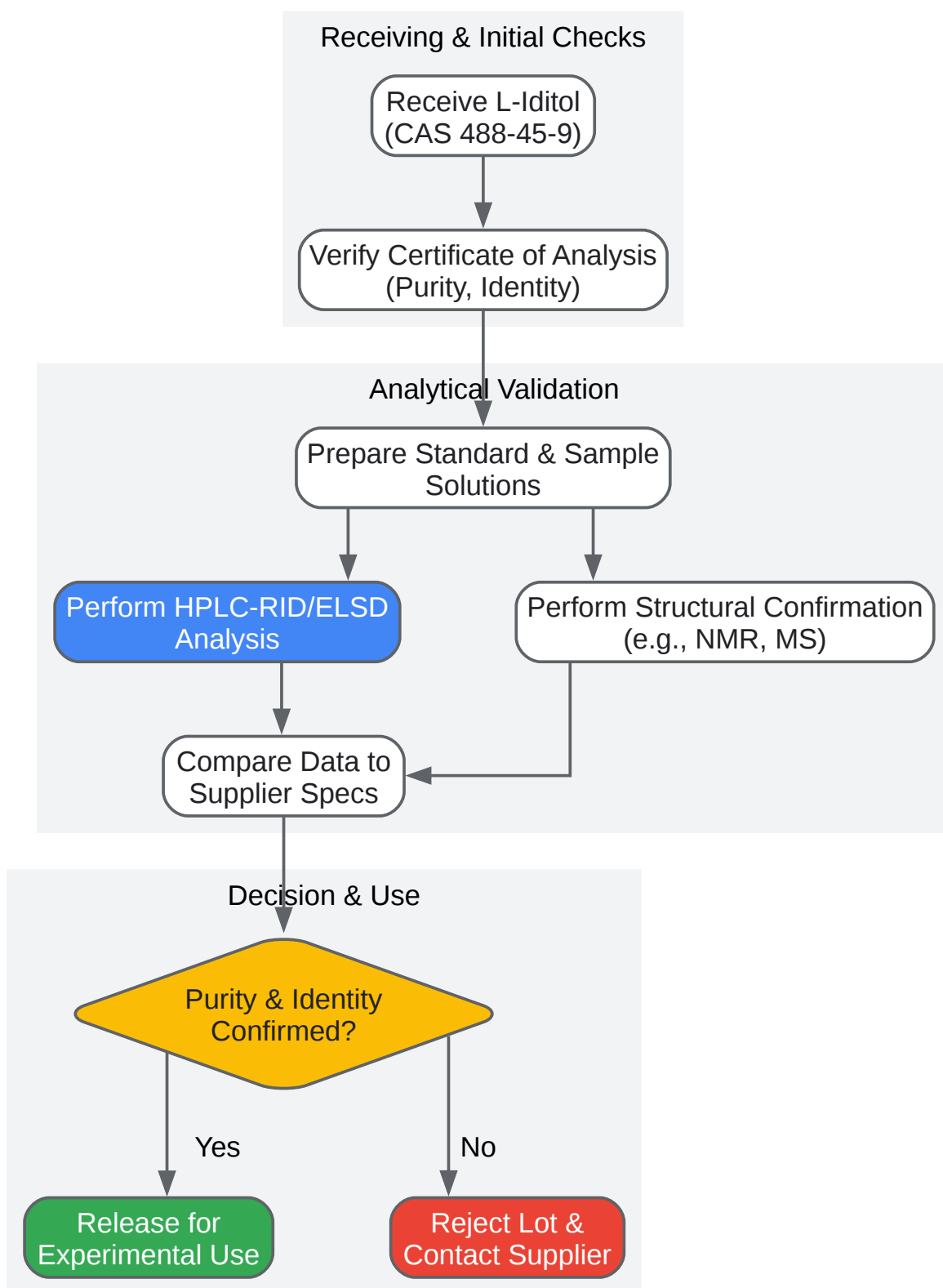
- Column: A column suitable for carbohydrate analysis, such as an amino or amide HILIC phase column, is often used.[\[11\]](#)
- Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is common for separating sugar alcohols.[\[10\]](#)
- Flow Rate: Typically set between 0.5 and 1.0 mL/min.[\[10\]](#)[\[12\]](#)
- Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is preferred for compounds like **L-Iditol** that lack a UV chromophore.[\[13\]](#)[\[14\]](#)
- Analysis: Inject equal volumes of the standards and the sample. Purity is calculated by comparing the peak area of the **L-Iditol** in the sample to the total area of all peaks in the chromatogram.

Visualizing Workflows and Pathways

Diagrams are crucial for understanding complex relationships in experimental and biological systems. The following visualizations were created using the DOT language.

Quality Control Workflow for L-Iditol

This diagram illustrates a typical workflow for the quality control and analysis of a commercial **L-Iditol** sample before its use in an experiment.

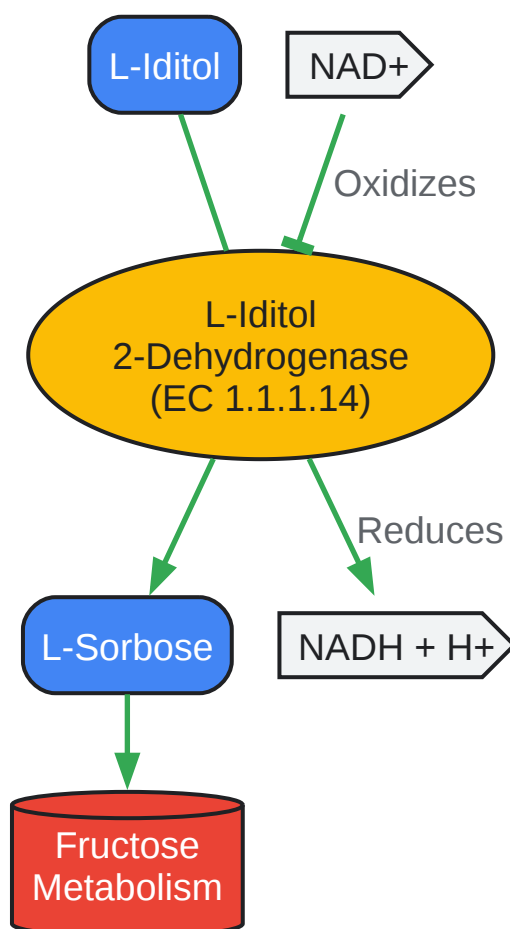


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A typical workflow for quality control of commercial **L-Iditol**.

Simplified Metabolic Context of L-Iditol

L-Iditol is involved in fructose and mannose metabolism. The enzyme **L-iditol 2-dehydrogenase** (also known as sorbitol dehydrogenase) catalyzes the interconversion of **L-iditol** and L-sorbose. This is a key reaction linking polyol pathways to mainstream carbohydrate metabolism.^{[15][16]}



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The enzymatic conversion of **L-Iditol** to L-Sorbose.

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